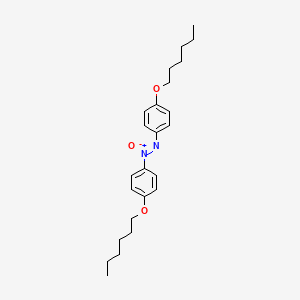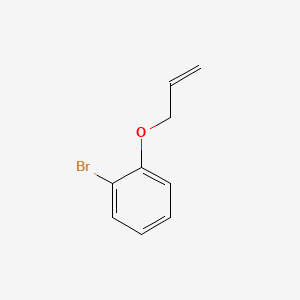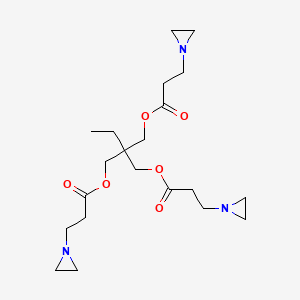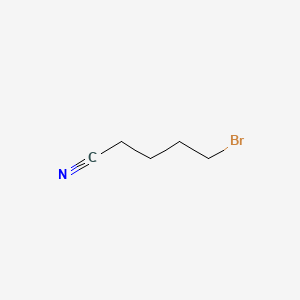
4,4'-Dihexyloxyazoxybenzene
Overview
Description
Synthesis Analysis
Synthetic routes for azoxybenzenes, including derivatives similar to 4,4'-Dihexyloxyazoxybenzene, often involve reductive coupling strategies. For instance, a novel synthesis method for long-chain 4,4'-bis(n-alkoxy)azoxybenzenes, which are structurally related to 4,4'-Dihexyloxyazoxybenzene, has been developed. This method employs zinc powder and ammonium chloride in aqueous ethanol at ambient temperature, showcasing a synthetic approach that could potentially be applied or adapted for 4,4'-Dihexyloxyazoxybenzene (Das et al., 2008).
Scientific Research Applications
4,4’-Dihexyloxyazoxybenzene, also known as 4,4’-Bis(hexyloxy)azoxybenzene, is a chemical compound with the molecular formula C24H34N2O3 . It appears as a light yellow to yellow to orange powder or crystal . This compound is used in the field of Materials Science .
One of the main applications of 4,4’-Dihexyloxyazoxybenzene is in the production of Liquid Crystal Materials . Liquid crystals have properties between those of conventional liquids and those of solid crystals. They are used in a wide variety of applications, including displays (LCDs), thermometers, and biological cell membranes.
-
Electrochromic and Photoresponsive Materials
- Field: Materials Chemistry
- Application: Azobenzene-4,4′-dicarboxylic acid dialkyl ester derivatives (ADDEDs) are used to create novel electrochromic and photoresponsive materials . These materials change color when an electric charge is applied, and they respond to light, which makes them useful in various applications such as electronic paper, smart windows, optical memory devices, and dual-stimuli-responsive systems .
- Method: The materials are prepared and characterized through nuclear magnetic resonance spectroscopy, Fourier transform infrared spectroscopy, and high-performance liquid chromatography-mass spectrometry . The electrochromic behavior, electro-optical properties, and photoresponsive properties of ADDEDs are investigated through cyclic voltammetry and ultraviolet-visible absorption spectra .
- Results: The materials displayed outstanding electrochromic behavior and good and reversible photoisomerization properties even under electrochromic conditions . Electrochromic devices (ECDs) based on ADDEDs were fabricated, and their electrochromic performance was analyzed .
-
Optical and Electrochemical Properties
- Field: Organic Optoelectronic Devices
- Application: Unsubstituted 4,4′-bibenzo[c]thiophene 4,4′-BBT and its silyl-substituted derivatives are used as new π-building blocks in emitters, photosensitizers, and semiconductors for organic optoelectronic devices .
- Method: The characterization of these derivatives was successfully determined by FTIR, 1H and 13C NMR measurements, high-resolution mass spectrometry (HRMS) analysis, photoabsorption and fluorescence spectroscopy, cyclic voltammetry (CV), and density functional theory (DFT) calculations .
- Results: The photoabsorption and fluorescence maxima of the three 4,4′-bibenzo[c]thiophene derivatives in toluene exhibit bathochromic shifts . The HOMO and LUMO energy levels rise in the order of 4,4′-BBT < 1,1′-Si-4,4′-BBT < 1,1′,3,3′-Si-4,4′-BBT .
-
Microphotochemistry
- Field: Organic Chemistry
- Application: A series of 4,4’-dimethoxybenzophenone mediated intra- and intermolecular photodecarboxylation reactions involving phthalimides have been examined under microflow conditions . This process is used in the synthesis of complex molecules .
- Method: The reactions are carried out under microflow conditions, which offer advantages such as extensive penetration of light even at high chromophore concentrations and the removal of products from the irradiated area, preventing light-induced follow-up reactions or decompositions .
- Results: In all cases investigated, the microreactions gave superior results compared to analogous reactions in a batch photoreactor .
-
Synthesis of New π-Building Blocks
- Field: Organic Optoelectronic Devices
- Application: Unsubstituted 4,4’-bibenzo[c]thiophene and its silyl-substituted derivatives are used as new π-building blocks in emitters, photosensitizers, and semiconductors for organic optoelectronic devices .
- Method: The characterization of these derivatives was successfully determined by FTIR, 1H and 13C NMR measurements, high-resolution mass spectrometry (HRMS) analysis, photoabsorption and fluorescence spectroscopy, cyclic voltammetry (CV), and density functional theory (DFT) calculations .
- Results: The photoabsorption and fluorescence maxima of the three 4,4’-bibenzo[c]thiophene derivatives in toluene exhibit bathochromic shifts . The HOMO and LUMO energy levels rise in the order of 4,4’-BBT < 1,1’-Si-4,4’-BBT < 1,1’,3,3’-Si-4,4’-BBT .
properties
IUPAC Name |
(4-hexoxyphenyl)-(4-hexoxyphenyl)imino-oxidoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O3/c1-3-5-7-9-19-28-23-15-11-21(12-16-23)25-26(27)22-13-17-24(18-14-22)29-20-10-8-6-4-2/h11-18H,3-10,19-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRSINRMEBHRIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCCCC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dihexyloxyazoxybenzene | |
CAS RN |
2587-42-0 | |
| Record name | 4,4'-Dihexyloxyazoxybenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127558 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diazene, 1,2-bis[4-(hexyloxy)phenyl]-, 1-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-[Benzyl(methyl)amino]-1-phenylpropan-1-one](/img/structure/B1265815.png)


